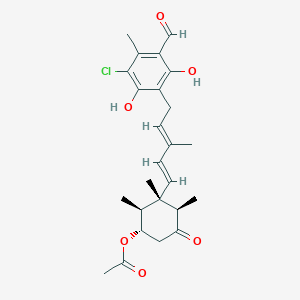

Ilicicolin F

説明

Ilicicolin F is a molecule that belongs to the ascochlorin family . It is an isoprenoid antibiotic produced by Verticillium hemipterigenum . Ascochlorin and its derivatives, including Ilicicolin F, have an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex . Ilicicolin F has been found to have antiviral activity .

Synthesis Analysis

The backbone of Ilicicolin F is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety . Similar to tenellin biosynthesis, the tetramic acid is then converted to pyridone by a putative P450, IliC . The decalin portion is most possibly constructed by a S-adenosyl-L-methionine (SAM)-dependent Diels-Alderase (IliD) .Molecular Structure Analysis

The empirical formula of Ilicicolin F is C25H31ClO6 . Its molecular weight is 462.96 .Chemical Reactions Analysis

Ilicicolin F is a fungal metabolite that has been found in Fusarium . It inhibits T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo .科学的研究の応用

Antifungal Applications

Ilicicolin F: is part of the ascochlorin family of molecules, known for their antifungal properties. It has been shown to inhibit mitochondrial respiration in fungi by blocking the oxidation-reduction of cytochrome b . This action disrupts the energy production in fungal cells, making Ilicicolin F a potent antifungal agent. Its efficacy against a broad spectrum of fungi makes it a valuable tool in agricultural research to combat plant pathogens and in medicine to treat fungal infections .

Antiviral Activity

Research indicates that Ilicicolin F exhibits antiviral activity, particularly against the tobacco mosaic virus, herpes simplex virus type-1 (HSV-1), and Newcastle disease virus . This activity is attributed to its ability to interfere with viral replication processes, offering a potential pathway for the development of new antiviral drugs.

Cancer Research

Ilicicolin F and its analogs have demonstrated significant antitumor and cytotoxic activities. They are being studied for their potential use in cancer treatment, especially in cases where they can act as ligands for the retinoid X receptor, influencing signal transcriptional regulation . This could lead to new therapeutic strategies for various types of cancer.

Neurological Research

The compound has moderate inhibitory activity toward enzymes such as acetylcholinesterase (AChE) and β-glucuronidase . These enzymes are involved in neurological functions, and their inhibition by Ilicicolin F can be useful in studying neurological disorders and developing treatments for conditions like Alzheimer’s disease.

Agricultural Research

In the agricultural sector, Ilicicolin F has been used to study its effects on plant pathogens. Its antifungal properties make it a candidate for protecting crops from fungal diseases, which can lead to improved yield and crop health .

Environmental Applications

While specific environmental applications of Ilicicolin F are not extensively documented, its role in controlling fungal pathogens and potential viruses suggests it could be used in environmental management practices. For instance, it could help in the biocontrol of invasive species or in the treatment of plant diseases without relying on synthetic chemicals .

作用機序

Target of Action

Ilicicolin F belongs to the ascochlorin family of molecules . It has been found to have an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex . This suggests that the primary target of Ilicicolin F is the cytochrome bc1 complex in the mitochondria.

Mode of Action

The mode of action of Ilicicolin F involves its interaction with the cytochrome bc1 complex. By blocking the oxidation-reduction of cytochrome b, it disrupts the normal functioning of the mitochondria . This disruption can lead to a variety of downstream effects, depending on the specific cellular context.

Biochemical Pathways

The primary biochemical pathway affected by Ilicicolin F is the mitochondrial electron transport chain, specifically the cytochrome bc1 complex . This complex is a crucial component of the chain, and its inhibition can disrupt the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species.

Pharmacokinetics

It is known to be soluble in dmso, methanol, chloroform, and ethyl acetate, but insoluble in water . This suggests that it may have good bioavailability when administered in a suitable solvent, but further studies are needed to confirm this.

Result of Action

The result of Ilicicolin F’s action is a disruption of normal mitochondrial function. This can lead to a variety of cellular effects, including decreased ATP production, increased production of reactive oxygen species, and potential induction of apoptosis . Additionally, Ilicicolin F has been found to have antiviral activity, inhibiting the growth of the tobacco mosaic virus, herpes simplex virus type-1 (HSV-1), and Newcastle disease virus .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(1S,2S,3S,4R)-3-[(1E,3E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methylpenta-1,3-dienyl]-2,3,4-trimethyl-5-oxocyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClO6/c1-13(7-8-18-23(30)19(12-27)14(2)22(26)24(18)31)9-10-25(6)15(3)20(29)11-21(16(25)4)32-17(5)28/h7,9-10,12,15-16,21,30-31H,8,11H2,1-6H3/b10-9+,13-7+/t15-,16+,21-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSLMZYXJATICN-IRMIYARYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ilicicolin F | |

CAS RN |

22738-98-3 | |

| Record name | ILICICOLIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1C42K12CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)